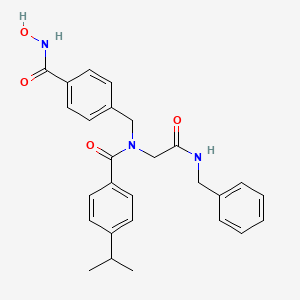
N-(2-(benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of compound 2h involves a one-pot multicomponent pathway and submonomer routes. The synthetic route includes the modification of all regions of the peptoid scaffold to understand the structure-activity and structure-toxicity relationships. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired product with high selectivity and yield .
Chemical Reactions Analysis
Compound 2h undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Compound 2h has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of histone deacetylase inhibitors.
Biology: It is used to investigate the biological activity of histone deacetylase inhibitors against Plasmodium falciparum.
Medicine: It has potential therapeutic applications in the treatment of malaria due to its potent antiplasmodial activity.
Industry: It can be used in the development of new antimalarial drugs and other pharmaceutical agents.
Mechanism of Action
Compound 2h exerts its effects by inhibiting histone deacetylase enzymes, which are involved in the post-translational modification of histones. The inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in the transcriptional activation of genes that are normally repressed. This mechanism disrupts the normal function of Plasmodium falciparum, leading to its death .
Comparison with Similar Compounds
Compound 2h is unique among histone deacetylase inhibitors due to its dual-stage antiplasmodial activity. Similar compounds include other histone deacetylase inhibitors such as:
Compound 2c: Another potent antiplasmodial histone deacetylase inhibitor with a different structure.
Compound 2g: A histone deacetylase inhibitor with moderate cytotoxicity.
Compound 2i: A histone deacetylase inhibitor with high cytotoxicity.
Compound 2h stands out due to its high selectivity and potency against Plasmodium falciparum, making it a promising candidate for further development as an antimalarial agent.
Properties
Molecular Formula |
C27H29N3O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[[[2-(benzylamino)-2-oxoethyl]-(4-propan-2-ylbenzoyl)amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C27H29N3O4/c1-19(2)22-12-14-24(15-13-22)27(33)30(17-21-8-10-23(11-9-21)26(32)29-34)18-25(31)28-16-20-6-4-3-5-7-20/h3-15,19,34H,16-18H2,1-2H3,(H,28,31)(H,29,32) |
InChI Key |
REDUQXCPUSNJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(=O)NO)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


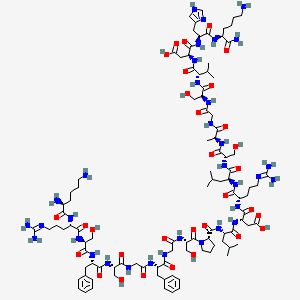
![(R)-1-(4-(1-(2-((6-(6-(Dimethylamino)pyrimidin-4-yl)-1H-benzo[d]imidazol-2-yl)amino)pyridin-4-yl)ethyl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one](/img/structure/B10819312.png)
![N-[(Benzyloxy)carbonyl]-O-Carbamimidamido-L-Homoseryl-N-{(3s,4s)-3-Hydroxy-6-Methyl-1-Oxo-1-[(2-Phenylethyl)amino]heptan-4-Yl}-L-Valinamide](/img/structure/B10819317.png)
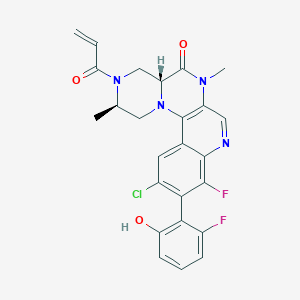
![2-[2-fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B10819329.png)
![(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10819338.png)
![3-[(2R)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(4,6-dichlorocyclohexa-1,5-dien-1-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10819351.png)
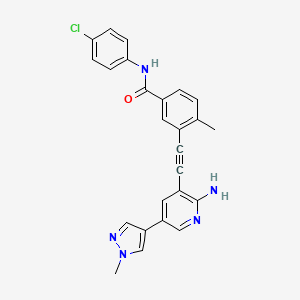
![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B10819360.png)
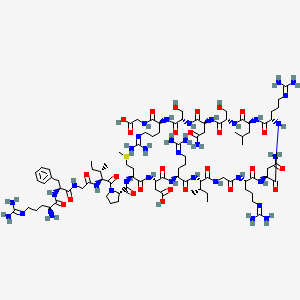
![2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3~{H}-quinazolin-4-one](/img/structure/B10819367.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B10819374.png)
![4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819393.png)
![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)
